Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbonylation Chemistry and Solvent Applications
- Carbonylation of Methyl tert-Butyl Ether (MTBE): Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate, also known as methyl pivalate, can be produced via the carbonylation of MTBE. This process uses Koch chemistry and offers an alternative use for MTBE, especially considering the environmental concerns associated with it (Haubein et al., 2002). Additionally, methyl pivalate is a fluid with lower ozone-forming potential compared to other oxygenated solvents, making it an attractive option for industrial applications (Haubein et al., 2004).
Catalytic Reactions and Synthesis
- Dirhodium(II)-Catalyzed C-H Insertion Reaction: In the synthesis of highly functionalized cyclopentanes, this compound derivatives have been utilized. These derivatives contribute to chemo- and stereoselective reactions, important for creating complex molecular structures (Yakura et al., 1999).
Anticancer Properties
- Synthesis of Novel Metal Complexes for Anticancer Applications: Derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promising results in inhibiting the proliferation of cancer cells, specifically colon cancer cells. These compounds exhibit specificity to cancer cells without affecting normal cells, highlighting their potential in targeted cancer therapies (Rayes et al., 2020).
Antioxidant Properties
- Antioxidant Applications: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a compound structurally related to this compound, has been identified as a potent antioxidant. This compound demonstrates significant strain between its substituents, yet participates in intermolecular hydrogen bonding, which is critical for its antioxidant properties (Li et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate have been reported to target caspase-3 . Caspase-3 is a crucial enzyme involved in apoptosis, or programmed cell death, and plays a significant role in maintaining cellular homeostasis.
Mode of Action
For instance, Methyl tert-butyl ether (MTBE) is known to interact with its targets by increasing the oxygen content of gasoline, thereby enhancing its octane rating and knock resistance .
Biochemical Pathways
Similar compounds have been reported to be involved in various chemical transformations . For instance, tert-butyl esters are known to be involved in synthetic organic chemistry, where they are introduced into a variety of organic compounds using flow microreactor systems .
Pharmacokinetics
Similar compounds such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Similar compounds such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate have been reported to have unknown pharmacodynamics .
Action Environment
Similar compounds such as methyl tert-butyl ether (mtbe) are known to be volatile, flammable, and colorless liquids that are sparingly soluble in water .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)13-7-10(4,5)8(11)12-6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQFLGYAQQQGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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